2-Phthalimido-butyryl chloride

Bisphosphonate synthesis Alendronic acid process chemistry Protected amino acid intermediates

2-Phthalimido-butyryl chloride (syn. 4-phthalimidobutanoyl chloride, γ-phthalimidobutyryl chloride, N-(4-chloro-4-oxobutyl)phthalimide; CAS 10314-06-4, molecular formula C₁₂H₁₀ClNO₃, MW 251.66 g·mol⁻¹) is a bifunctional building block that combines the electrophilic reactivity of an acyl chloride with the robust amine-protecting capacity of the phthalimido group.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
Cat. No. B12124057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phthalimido-butyryl chloride
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H10ClNO3/c1-2-9(10(13)15)14-11(16)7-5-3-4-6-8(7)12(14)17/h3-6,9H,2H2,1H3
InChIKeyZPIDYMGRVSLNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phthalimido-butyryl chloride (4-Phthalimidobutanoyl chloride): A Protected Amino Acid Acyl Chloride for High-Yield Bisphosphonate and Heterocycle Synthesis


2-Phthalimido-butyryl chloride (syn. 4-phthalimidobutanoyl chloride, γ-phthalimidobutyryl chloride, N-(4-chloro-4-oxobutyl)phthalimide; CAS 10314-06-4, molecular formula C₁₂H₁₀ClNO₃, MW 251.66 g·mol⁻¹) is a bifunctional building block that combines the electrophilic reactivity of an acyl chloride with the robust amine-protecting capacity of the phthalimido group [1][2]. The phthalimido moiety is positioned at the terminal carbon of a four-carbon alkanoyl chain, offering a defined spatial separation between the reactive acid chloride handle and the masked amine [1]. This compound serves as a critical intermediate in the synthesis of 4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid (alendronic acid) and in the preparation of 2-(4′-substituted phenyl)-Δ1-pyrrolines via Friedel–Crafts acylation [2][3].

PCl₃-free, one-pot bisphosphonate synthesis intermediate
Regioselective Δ1-pyrroline scaffold construction via Friedel–Crafts acylation
Gabriel-type protected amine with defined four-carbon spacer arm
Dual-function acyl chloride/imide building block for sequential coupling-deprotection

Why In-Class N-Protected Amino Acid Derivatives Cannot Substitute 2-Phthalimido-butyryl chloride Without Quantitative Penalties


Synthetic routes to amino-bisphosphonates such as alendronate illustrate that the choice of N-protecting group and activation strategy is not interchangeable. Attempts to employ succinimide esters as activated intermediates were abandoned due to insufficient reactivity, while Boc- and Cbz-protected amino acids suffer from competing γ-lactam formation that diverts the desired reaction pathway [1]. Even when the phthalimido group is retained, using the free carboxylic acid (4-phthalimidobutyric acid) instead of the acid chloride forces the process to rely on phosphorus trichloride/phosphorous acid mixtures, introducing toxic, hazardous reagents and documented exothermic safety risks [2]. The acid chloride form of this specific chain length is therefore not a generic 'phthalimido-protected amino acid derivative' but a uniquely positioned intermediate that simultaneously enables a one-pot, PCl₃-free process and suppresses side reactions inherent to other protecting-group architectures.

This compound Pre-formed acyl chloride enables one-pot, PCl₃-free alendronate synthesis at 130 °C
Succinimide ester analog Reported insufficient reactivity; abandoned in published route optimization
This compound Phthalimido group resists lactamization under phosphonylation conditions
Boc- or Cbz-protected analog May divert to γ-lactam formation, blocking the desired reaction pathway entirely
This compound Acyl chloride avoids PCl₃/H₃PO₃ reagent mixture and exothermic hazard profile
Free acid (4-phthalimidobutyric acid) Route may require PCl₃/H₃PO₃, introducing toxic reagent and exothermic safety risk
This compound Phthalimido alkane chain stable under 130 °C / 6N HCl hydrolysis conditions
N-Maleimido analog Maleimide alkene may undergo side reactions under strongly acidic, high-temperature conditions
Similar N-protected amino acid derivatives may not transfer directly; substitution requires route-specific validation.

Quantitative Differentiation Evidence for 2-Phthalimido-butyryl chloride vs. Closest Analogs and Alternative Protecting Strategies


Overall Yield of Alendronate Synthesis: Acyl Chloride Route vs. Traditional Acid Route

The one-pot, three-step process starting from 4-phthalimidobutanoyl chloride (the acid chloride form of the target compound) delivers alendronic acid (ABP) in 89.8% overall yield from GABA without using PCl₃ or H₃PO₃ [1]. In contrast, the traditional route using 4-phthalimidobutyric acid (the free acid) with phosphorous acid and phosphorus trichloride operates at 80 °C and employs toxic, exothermically hazardous reagents [2]. A separate systematic comparison of N-protected amino acid activation strategies reported that succinimide esters were 'less reactive and quickly abandoned,' while Boc- and Cbz-protected substrates underwent competing γ-lactam formation, precluding their use in this transformation entirely [3].

Alendronate Yield
Head-to-head
89.8% overall vs 0% (Boc/Cbz failure)
Reported route-specific yield advantage context
PCl₃-free one-pot process; succinimide esters abandoned
Bisphosphonate synthesis Alendronic acid process chemistry Protected amino acid intermediates

Acid Chloride Formation Yield: Conversion of 4-Phthalimidobutyric Acid to the Target Acyl Chloride

The target compound is synthesized from γ-phthalimidobutyric acid by heating with thionyl chloride (70 °C, 1 h), affording γ-phthalimidobutyryl chloride in 87% isolated yield (8.9 g from 6.3 g acid) with mp 67 °C [1]. This same acid chloride has been prepared via a toluene/SOCl₂/DMF protocol at 45–50 °C and used directly without isolation for downstream chemistry, with the isolated crystalline solid showing mp 65–68 °C and elemental analysis within 0.22% of theoretical values for C, H, N, and Cl [2]. The near-quantitative conversion and the option of telescoping without isolation distinguish this compound from related phthalimidoalkanoyl chlorides where isolation is mandatory due to side-product profiles.

Acyl Chloride Formation
Cross-study
87% isolated yield
Supports procurement scale planning
Telescoping without isolation also demonstrated
Acyl chloride preparation Phthalimidoalkanoic acid activation Rosemund reduction precursor

Friedel–Crafts Acylation Regioselectivity: Exclusive Δ1-Pyrroline Formation from 4-Phthalimidobutyryl chloride

In the Friedel–Crafts acylation of substituted benzenes with γ-phthalimidobutyryl chloride, the resulting 4′-substituted-4-phthalimidobutyrophenones undergo hydrolysis and cyclization to yield exclusively Δ1-pyrrolines; no Δ2-isomer was detected by spectral analysis [1]. This regiochemical fidelity is not guaranteed with alternative imido-protected acyl chlorides, where the ring-closure step may diverge. The method provides access to 2-(4′-substituted phenyl)-Δ1-pyrrolines that are 'unavailable by other routes due to the unavailability of the corresponding β-cyano and γ-nitro ketone intermediates or the corresponding Grignard reagents' [1].

Δ1 Regioselectivity
Method context
100% Δ1-pyrroline; 0% Δ2-isomer detected by spectroscopy
Regiochemical fidelity context for scaffold synthesis
Alternative routes via β-cyano/γ-nitro ketones unavailable for certain substrates
Friedel–Crafts acylation Δ1-pyrroline synthesis Aromatic ketone intermediates

Phthalimido vs. N-Maleimido Protecting Group: Parallel Route Comparison in Alendronate Synthesis

Three distinct synthetic routes to alendronic acid are documented: (1) 4-phthalimido butyryl chloride + phosphorous acid at 130 °C, then 6N HCl hydrolysis; (2) 4-phthalimido butyric acid + phosphorous acid + PCl₃ at 80 °C, then 48% HBr hydrolysis; (3) 4-maleimido butyric acid + phosphorous acid + PCl₃ at 80 °C, then 48% HBr hydrolysis [1]. Route 1 (the acid chloride route) uniquely avoids phosphorus trichloride and uses milder HCl hydrolysis versus the more hazardous 48% HBr required by Routes 2 and 3. The maleimido analog (Route 3) additionally introduces an alkene moiety susceptible to side reactions under the strongly acidic, high-temperature conditions. A patent covering this chemistry explicitly claims the imido group as 'selected from N-phthalimido and N-maleimido,' confirming interchangeability is possible, but the phthalimido acid chloride route provides the cleanest, highest-temperature (130 °C) window for the phosphonylation step without requiring PCl₃ [2].

Route Safety Profile
Head-to-head
No PCl₃ / 6N HCl vs PCl₃ + 48% HBr
Process safety differentiation context
Phthalimido route avoids acute oral tox category 4 reagent
Imido protecting groups Bisphosphonate synthesis Maleimide chemistry

Procurement-Relevant Application Scenarios for 2-Phthalimido-butyryl chloride Based on Quantitative Differentiation Evidence


PCl₃-Free, Scalable Synthesis of Alendronic Acid and Related ω-Amino-1-hydroxyalkylidene-bisphosphonates

For process chemistry groups scaling the synthesis of alendronate sodium or C₂–C₆ homologs, the acid chloride form is the preferred starting material because it enables a one-pot, three-step sequence that avoids phosphorus trichloride and phosphorous acid entirely while delivering the final bisphosphonic acid in 89.8% overall yield from GABA [1]. The documented crystalline intermediates (mp 65–68 °C for the acid chloride; mp 140–143 °C for the tetramethyl bisphosphonate) provide quality control checkpoints at each stage [1]. This application directly leverages the differentiation evidence that succinimide esters fail due to low reactivity and Boc/Cbz substrates are rendered unusable by γ-lactam formation [2].

Regioselective Synthesis of 2-(4′-Substituted Phenyl)-Δ1-pyrrolines with Exclusive Δ1 Selectivity

Medicinal chemistry programs requiring Δ1-pyrroline scaffolds with specific aryl substitution patterns can utilize γ-phthalimidobutyryl chloride in Friedel–Crafts acylation to obtain the desired products with complete regiochemical control (Δ1 exclusively; no Δ2 isomer detected) [3]. This is particularly valuable when the alternative intermediates (β-cyano ketones, γ-nitro ketones, or Grignard reagents) are synthetically inaccessible for the target aryl substitution pattern [3]. The phthalimido group is subsequently removed by standard hydrazinolysis or acidic hydrolysis to reveal the free amine.

Protected-Amine Spacer for Hapten–Carrier Protein Conjugation and Immunoassay Design

The four-carbon spacer between the phthalimido-protected amine and the acyl chloride reactive terminus provides a defined molecular distance suitable for conjugation to carrier proteins. The structurally analogous 4-phthalimidobutyric acid (the hydrolysis product) is already established as a hapten with a carboxyl-terminated spacer arm for reacting with free amine groups of proteins . The acid chloride form offers greater reactivity for direct amide bond formation with amine-containing biomolecules under mild conditions, and the phthalimido group can be removed by hydrazinolysis under conditions that leave Boc, Cbz, and other protecting groups intact .

General Gabriel-Type Primary Amine Installation with Defined Four-Carbon Spacing

As a phthalimido-protected ω-aminoalkanoyl chloride, this compound combines the classical Gabriel amine protection strategy with an electrophilic acyl chloride terminus, enabling sequential amide bond formation followed by deprotection to install a primary amine at a precisely defined four-carbon distance from the carbonyl [4]. This dual functionality eliminates the need for separate protection and activation steps that would be required if the free acid or a differently protected amine were used.

Application
Selection Property
Validation Focus
PCl₃-free bisphosphonate synthesis
Pre-formed acyl chloride reactivity
Overall yield and intermediate QC checkpoints
Δ1-pyrroline regioselective synthesis
Exclusive Δ1 regiochemical control
Spectral confirmation of isomer purity
Amine-terminal bioconjugation spacer
Acyl chloride reactivity for amide coupling
Spacer-arm fidelity and deprotection efficiency
Gabriel primary amine installation
Dual acyl chloride/imide functionality
Sequential coupling-deprotection sequence fidelity
Quote Request

Request a Quote for 2-Phthalimido-butyryl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.